molecular formula C23H29NO2 B1511082 Pinolcaine CAS No. 28240-18-8

Pinolcaine

Cat. No.: B1511082
CAS No.: 28240-18-8
M. Wt: 351.5 g/mol
InChI Key: FKFABDZLGKRECY-HXUWFJFHSA-N
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Description

Contextualizing Pinolcaine within Advanced Small Molecule Research

Small molecules, generally defined as organic compounds with low molecular weight, have historically been and continue to be a cornerstone of pharmaceutical research and development. acs.org They represent a significant portion of approved drugs globally, with around 90% of all drugs sold being small molecules. acs.org The field of small molecule research is dynamic, driven by advancements in synthetic chemistry, technology, and biopharmaceutical understanding. acs.orgacs.org These advancements enable the identification and development of novel chemical probes and potential therapeutic candidates. princeton.eduucsf.edu

This compound, as a relatively small organic molecule containing a piperidine (B6355638) ring, fits within this extensive area of research. Its presence in databases and classifications related to pharmaceutical substances and anesthetics highlights its relevance in chemical and potentially pharmacological investigations. nih.govwho.intusitc.govonelook.comresearchgate.netantibodysociety.org Research in this domain often focuses on understanding the relationship between chemical structure and biological activity, synthesis methodologies, and potential applications.

Evolution of Research Interest in Piperidine-Based Compound Chemistry

Piperidine, a six-membered heterocyclic amine ring, is a prevalent structural motif in numerous natural products and synthetic compounds with diverse biological activities. uef.firesearchgate.net The interest in piperidine-based chemistry has evolved significantly over time due to the versatility of the piperidine scaffold, which allows for various substitutions and modifications, leading to a wide range of derivatives with different properties. researchgate.netacs.org

Historically, piperidine alkaloids were identified from natural sources like the Piper genus. uef.firesearchgate.net Many piperidine compounds are known for their biological importance, including some with high toxicity. uef.firesearchgate.net However, the core piperidine structure has become a key element in the design and synthesis of novel chemical entities in medicinal chemistry. researchgate.netacs.orgresearchgate.net Recent advancements in synthetic methodologies, such as enzymatic oxidation and radical cross-coupling, have provided more efficient routes to synthesize complex substituted piperidines, enabling chemists to access diverse structures relevant to drug discovery. acs.org This ongoing evolution in synthetic strategies underscores the continued research interest in exploring the chemical space around the piperidine nucleus to discover compounds with desirable pharmacological profiles.

Methodological Paradigms for Investigating Novel Chemical Entities in Translational Research

Investigating novel chemical entities like this compound within translational research involves various methodological paradigms aimed at understanding their properties and potential applications. Research methodology provides a systematic framework for inquiry and knowledge generation. ubuntunet.net Common paradigms include positivism, interpretivism, and pragmatism, each shaping the researcher's worldview and guiding the research process. ubuntunet.netala.org

In chemical and pharmaceutical research, methodologies often involve a combination of synthetic chemistry, analytical techniques, and biological evaluations. The investigation of novel compounds typically follows a structured process, moving from synthesis and characterization to in vitro and in vivo studies to assess their activity and properties. acs.org

Translational research specifically aims to bridge the gap between basic scientific discoveries and their application in practical settings. Methodological approaches in this area can include:

Synthetic Chemistry: Developing efficient and scalable routes to synthesize the target compound and its analogs. acs.org

Structural Characterization: Utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm the chemical structure and purity of the synthesized compound.

Physicochemical Property Assessment: Determining properties like solubility, stability, and lipophilicity, which are crucial for formulation and biological activity. justia.com

Biological Assays: Conducting in vitro studies using cell lines or enzymes to evaluate the compound's activity and understand its mechanism of action.

Computational Methods: Employing molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis to predict biological activity and guide compound design. ufla.br

Pre-clinical Studies: Conducting in vivo studies in animal models to assess efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety (though detailed safety profiles are outside the scope here). nih.govnih.gov

The selection of specific methodologies depends on the research question, the nature of the compound, and the intended application. Modern approaches increasingly integrate high-throughput screening, computational tools, and advanced analytical techniques to accelerate the discovery and characterization of novel chemical entities. princeton.eduucsf.eduaip.org The investigation of compounds like this compound would typically involve a combination of these methods to fully understand its chemical behavior and potential biological interactions.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₃H₂₉NO₂ nih.gov
Molecular Weight351.48 g/mol nih.gov
StereochemistryABSOLUTE nih.gov
Defined Stereocenters1/1 nih.gov

Table 2: Identifiers for this compound

Identifier SystemCodeSource
PubChem CID71300421 nih.gov
INN3707 nih.gov
FDA UNIIS0U059XF2E nih.gov
CAS Registry Number28240-18-8 nih.gov
ChEMBLCHEMBL2106597 nih.gov

Table 3: Classification of this compound

Classification SystemCodeDescriptionSource
NCI ThesaurusC245Pharmacologic Substance nih.gov
NCI ThesaurusC78272Agent Affecting Nervous System nih.gov
NCI ThesaurusC75102Anesthetic Agent nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28240-18-8

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

2-[(2R)-1-methylpiperidin-2-yl]propan-2-yl 2,2-diphenylacetate

InChI

InChI=1S/C23H29NO2/c1-23(2,20-16-10-11-17-24(20)3)26-22(25)21(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15,20-21H,10-11,16-17H2,1-3H3/t20-/m1/s1

InChI Key

FKFABDZLGKRECY-HXUWFJFHSA-N

SMILES

CC(C)(C1CCCCN1C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CC(C)([C@H]1CCCCN1C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C1CCCCN1C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS No.

28240-18-8

Origin of Product

United States

Molecular Interaction Profiles and Biological Target Research of Pinolcaine

Pinolcaine's Specific Interaction with Folate Receptor Beta (FRβ)

Research has indicated this compound's interaction with the folate receptor beta (FRβ) idrblab.netbindingdb.org. FRβ is a glycosylphosphatidyl (GPI)-anchored plasma membrane protein found on myeloid cells and activated macrophages d-nb.info. It has attracted attention as a biomarker for immunosuppressive macrophages and myeloid-derived suppressor cells frontiersin.orgnih.gov. FRβ exhibits a nanomolar binding affinity for folic acid d-nb.info.

Mechanisms of this compound-FRβ Binding Specificity and Selectivity Research

Research into the binding specificity and selectivity of ligands for receptors, including potential interactions like that of this compound with FRβ, involves detailed analysis of molecular interactions. Structural modifications to folate derivatives have been shown to enhance binding affinities and specificity toward FRα and FRβ researchgate.net. Computational methodologies are employed to predict and analyze these molecular interactions, with experimental data used for validation researchgate.net. Functional groups play a crucial role in enhancing binding stability and interaction strength within FR binding pockets researchgate.net. Detailed structural insights into how ligands interact with folate receptors have identified critical residues involved in binding, which aids in the design of targeted therapeutics researchgate.net.

While specific detailed research findings on the precise mechanisms of this compound-FRβ binding specificity and selectivity were not extensively found in the provided search results, the general principles of studying ligand-receptor interactions, including the importance of structural modifications and computational/experimental approaches, are relevant to such research.

Research Methodologies for Characterizing Ligand-Receptor Interactions in Vitro (e.g., Radioligand Binding Assays, Scintillation Proximity Assays)

Characterizing ligand-receptor interactions in vitro employs various methodologies to quantify binding affinity, kinetics, and specificity. Radioligand binding assays are a fundamental tool, particularly for membrane-bound receptors like G protein-coupled receptors labome.com. These assays involve incubating a receptor preparation with a radioactively labeled ligand to allow binding labome.comsci-hub.se. The bound ligand is then quantified to determine receptor-ligand affinity and receptor concentration sci-hub.se.

Key types of radioligand binding assays include:

Saturation Assays: Analyze equilibrium binding of increasing concentrations of a radiolabeled ligand to a fixed receptor level, measuring tissue/cell-specific affinity and receptor density labome.com.

Competitive Assays: Investigate equilibrium binding at a fixed concentration of radioligand in the presence of varying concentrations of an unlabeled competitor, providing the affinity of the receptor for the competitor molecule labome.com.

Kinetic Assays: Used to determine receptor/ligand pair-specific dissociation and association constants labome.com.

Binding can be measured through techniques like scintillation proximity assay (SPA) or polyethylene (B3416737) glycol precipitation assay labome.com. SPA is a method that eliminates the need for a filtration step to separate bound and unbound ligands wikipedia.org. It utilizes crystal lattice beads coated with ligand coupling molecules and filled with cerium ions, which emit light bursts when stimulated by an isotope on the bound ligand wikipedia.org.

Other in vitro methods for assessing binding include bioluminescent binding assays using nanoluciferase, which offer high sensitivity and reproducibility labome.com. Ligand binding assays in general rely on the binding of ligand molecules to receptors or other macromolecules, with detection methods like electrochemical or fluorescence detection used to determine the presence and amount of complexes formed wikipedia.org. Non-radioactive methods like fluorescence polarization, kinetic exclusion assay, fluorescence resonance energy transfer, and surface plasmon resonance are also utilized wikipedia.org.

Assay TypePrincipleInformation GainedAdvantagesDisadvantages
Radioligand Binding AssaysIncubation of receptor with radiolabeled ligand; quantification of bound labelAffinity, receptor density, binding sites, kinetics labome.comRobustness, precise quantification labome.comHigh cost, handling of radioactivity labome.com
Scintillation Proximity Assay (SPA)Light emission from beads when bound radioligand is in proximity wikipedia.orgBinding affinityEliminates separation step wikipedia.orgRequires specific beads and radiolabels wikipedia.org
Bioluminescent Binding AssaysUse of nanoluciferase reporter labome.comBinding interactionsHigh sensitivity, reproducibility labome.comReporter size may influence binding labome.com
Competitive Binding AssaysMeasure binding of radioligand in presence of unlabeled competitor labome.comAffinity of competitor labome.comDetermines binding of non-labeled compounds labome.comRequires a suitable radioligand labome.com

Cellular and Subcellular Localization Research of this compound Binding and FRβ Modulators

Research into the cellular and subcellular localization of ligand binding and receptor modulators is crucial for understanding their biological activity. Folate receptor beta (FRβ) is known to be expressed on the plasma membrane of myeloid cells and activated macrophages d-nb.info. Studies have investigated the activation of FRβ on macrophages, noting that it can bind folate after incubation in anti-inflammatory cytokines or cancer cell-conditioned media frontiersin.orgnih.gov. This suggests that the functional activity of FRβ and its ability to bind ligands can be influenced by the cellular environment frontiersin.orgnih.gov.

Determining the subcellular localization of proteins and their interactions is a key area of cell biology research biorxiv.orgfrontiersin.org. Techniques like confocal fluorescence microscopy are used to characterize the subcellular distribution of tagged proteins biorxiv.org. Mass spectrometry-based pipelines and organelle immuno-capture coupled to mass spectrometry are also employed to map subcellular organization and identify protein localization biorxiv.orgfrontiersin.org. While specific studies on the subcellular localization of this compound binding were not found, the methodologies used for studying protein and ligand localization are broadly applicable.

Implications of this compound-FRβ Binding in Advanced Diagnostic Research Technologies

The interaction of ligands with specific receptors like FRβ has significant implications in the development of advanced diagnostic research technologies, particularly in molecular imaging. FRβ's high binding affinity for folic acid has been exploited for the design of imaging agents, such as folate-conjugated PET tracers, for detecting FRβ-expressing macrophages in conditions like rheumatoid arthritis d-nb.info.

Analysis of this compound as a Confounding Factor in Receptor-Targeted Imaging Research

In receptor-targeted imaging research, the specificity of the imaging probe for its intended target is paramount. Non-specific binding of the probe to off-target sites can lead to confounding results and reduced image clarity nih.gov. If this compound, or similar molecules, exhibits off-target binding or interacts with receptors other than the primary target of an imaging probe, it could potentially act as a confounding factor. This could affect the accuracy of receptor-targeted imaging by contributing to background signal or by competing with the imaging probe for binding sites nih.govnih.gov. Analyzing potential confounding factors like non-specific ligand interactions is crucial for the reliable interpretation of imaging data nih.gov.

Research into Mitigating Non-Specific Ligand Interactions in Molecular Probe Design

Mitigating non-specific ligand interactions is a critical aspect of designing effective molecular probes for diagnostic imaging and targeted therapies. Research in this area focuses on developing strategies to enhance the specificity of probes for their intended targets while minimizing off-target binding biorxiv.org.

Approaches to mitigate non-specific interactions include:

Chemical Proteomics: Utilizing chemical probes to map protein-ligand interactions and identify potential off-targets nih.gov. Competitive chemical proteomic workflows can use non-reactive competitor ligands to block probe binding and assess specificity nih.gov.

Understanding Molecular Origins of Non-Specificity: Investigating the molecular features that drive non-specific binding, such as surface interaction patches (e.g., hydrogen bonding or electrostatic interactions), to inform probe design and modification biorxiv.org.

Computational Modeling: Employing molecular docking and other computational methods to predict potential binding sites and interactions, helping to identify and avoid structures prone to non-specific binding mdpi.comnih.gov.

Experimental Validation: Rigorously testing probe specificity through in vitro binding assays and in vivo imaging studies to identify and characterize any off-target interactions nih.gov.

By understanding and addressing the factors that contribute to non-specific binding, researchers can design molecular probes with improved target-to-background ratios, leading to more accurate and reliable diagnostic imaging results.

Exploration of Other Potential Molecular Targets and Pathways for this compound

Beyond primary areas of investigation, exploring a broader spectrum of potential molecular targets and pathways is essential for a comprehensive understanding of a compound's biological activity. This involves employing methodologies capable of identifying interactions that may not be immediately obvious based on structural similarities or known pharmacological classes.

High-Throughput Screening Methodologies for Unbiased Target Identification in Chemical Biology Research

High-throughput screening (HTS) is a widely used method in chemical biology and drug discovery for rapidly testing large libraries of compounds against a biological target or a cellular phenotype. evotec.combmglabtech.comlabmanager.com This automated approach allows for the rapid evaluation of thousands or even millions of samples, significantly accelerating the initial phase of hit identification. evotec.combmglabtech.com HTS can be employed for unbiased target identification by screening compounds against various potential targets or in phenotypic assays where the cellular response indicates a potential interaction. evotec.comlabmanager.comlonza.com

The HTS process typically involves several steps, including assay preparation, pilot screening, primary screening, secondary screening, and lead selection. labmanager.com Assays can be designed to measure binding activity against a specific biological target, such as a protein or enzyme, or to detect changes in cellular processes or phenotypes. evotec.combmglabtech.com Automation, robotics, and plate readers are key technologies enabling the speed and scale of HTS. bmglabtech.comlabmanager.com While HTS is effective at identifying potential hits, further validation is required to confirm on-target activity and establish initial compound ranking by activity. evotec.comlonza.com Although HTS is a powerful tool for exploring potential molecular targets, specific research detailing the use of high-throughput screening methodologies for the unbiased identification of this compound's targets was not found in the consulted literature.

Research on this compound's Potential for Ion Channel Modulation (e.g., Voltage-Gated, Ligand-Gated Channels)

Ion channels are integral membrane proteins that play critical roles in regulating ion flow across cell membranes, influencing processes such as neurotransmission, muscle contraction, and cellular excitability. numberanalytics.compharmacologyeducation.orgnih.govjapsonline.com They are significant targets for pharmacological modulation. numberanalytics.comjapsonline.comsophion.com Ion channels are broadly classified into voltage-gated and ligand-gated channels, among others. sophion.comnews-medical.netwikipedia.org

Voltage-gated ion channels open or close in response to changes in the membrane potential, and include types such as voltage-gated sodium, potassium, and calcium channels. nih.govuniprot.orgopenneurologyjournal.commdpi.comopenaccessjournals.com Ligand-gated ion channels, also known as ionotropic receptors, open in response to the binding of a specific ligand, such as a neurotransmitter, to an orthosteric or allosteric site on the channel protein. pharmacologyeducation.orgwikipedia.orgnumberanalytics.comnih.gov Examples include nicotinic acetylcholine (B1216132) receptors, glutamate (B1630785) receptors (NMDA, AMPA), GABA_A receptors, and glycine (B1666218) receptors. pharmacologyeducation.orgwikipedia.org

Research on ion channel modulation involves various electrophysiological techniques, such as patch-clamp, to measure ion currents and assess how a compound affects channel activity. nih.gov Modulation can involve blocking the channel pore, altering channel gating kinetics, or affecting channel expression or localization. nih.govjapsonline.comnumberanalytics.com While the structure of this compound, a piperidine (B6355638) derivative, might suggest potential interactions with ion channels (as some local anesthetics, which are often piperidine derivatives, target voltage-gated sodium channels nih.gov), specific research detailing this compound's direct modulatory effects on characterized voltage-gated or ligand-gated ion channels was not identified in the available search results. General studies highlight the importance of ion channel modulation in various physiological and pathological conditions, making them relevant areas for pharmacological investigation. numberanalytics.comjapsonline.comsophion.comnews-medical.netopenneurologyjournal.com

Enzymatic Inhibition or Activation Research Approaches for this compound

Enzymes are biological catalysts that facilitate biochemical reactions, and their activity is subject to modulation by various molecules, including small chemical compounds. Research into the effects of compounds on enzyme activity can reveal potential molecular targets and provide insights into their mechanisms of action. Approaches to studying enzymatic modulation include assays that measure enzyme reaction rates in the presence and absence of the compound of interest. mdpi.comresearchgate.net

Enzyme inhibitors are compounds that decrease enzyme activity, while enzyme activators increase it. longdom.orgfrontiersin.orgnih.gov Inhibition can be reversible or irreversible, and reversible inhibition can be further classified as competitive, non-competitive, or uncompetitive, based on the inhibitor's interaction with the enzyme and substrate. researchgate.netlongdom.org Activation often involves binding of a molecule to an enzyme, leading to a conformational change that enhances catalytic efficiency. nih.govresearchgate.net

Specific research has indicated that this compound exhibits activity against prolyl oligopeptidase (POP). ncats.io Prolyl oligopeptidase is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues in peptides up to approximately 30 amino acids in length. Studies have reported that this compound acts as an inhibitor of POP. ncats.io The half-maximal inhibitory concentration (IC50) for this compound against prolyl oligopeptidase has been reported as 16 µM. ncats.io

CompoundTarget EnzymeType of ModulationIC50 (µM)
This compoundProlyl OligopeptidaseInhibition16

Advanced Synthetic Methodologies and Chemical Derivatization Research of Pinolcaine

Strategies for the Synthesis of Substituted Piperidine (B6355638) Scaffolds Relevant to Pinolcaine

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. nih.govresearchgate.net The development of efficient and stereocontrolled methods for its synthesis is a significant focus of modern organic chemistry. Strategies for synthesizing 2-substituted piperidines, the core of this compound, are diverse and continually evolving.

Novel Synthetic Routes and Retrosynthetic Analysis for this compound and Its Analogues

Specific retrosynthetic analyses for this compound are not detailed in the available literature. However, a general analysis for a molecule of its structure (D-(+)-1-methyl-1-(1-methyl-2-piperidyl)ethyl diphenylacetate) would disconnect at the ester linkage and the C-C bond adjacent to the piperidine ring. The key challenge lies in the stereocontrolled construction of the 2-substituted piperidine core.

Modern synthetic approaches to this core often involve several key strategies:

Hydrogenation of Pyridine (B92270) Precursors: A common route involves the synthesis of a substituted pyridine ring followed by catalytic hydrogenation. nih.govrsc.org This method is robust but achieving high stereoselectivity for 2-substituted products can be challenging and may depend heavily on the catalyst and substrate. nih.gov

Intramolecular Cyclization: Many routes build the piperidine ring through the cyclization of a linear precursor. This includes intramolecular reductive amination, radical cyclization, and various metal-catalyzed amination reactions of alkenes. nih.govrsc.orgbeilstein-journals.org

Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions can be employed to form the six-membered ring with multiple stereocenters defined in a single step. beilstein-journals.org

A hypothetical retrosynthetic analysis for a generic 2-substituted piperidine alkaloid is shown below.

Disconnection Precursor Structures Relevant Synthetic Reaction
C2-Substituent2-piperideine (cyclic imine) + Nucleophile (e.g., Grignard reagent)Nucleophilic Addition
C-N and C5-C6 bondAcyclic amino-aldehyde/ketoneIntramolecular Mannich Reaction / Reductive Amination
Ring FormationSubstituted PyridineCatalytic Hydrogenation

Stereoselective Synthesis Research of Chiral Piperidine Derivatives

As this compound possesses a defined stereocenter at the C2 position of the piperidine ring, stereoselective synthesis is critical. The stereochemical configuration of piperidine-containing compounds can be crucial for their pharmacological activity. google.com Research in this area has yielded several powerful methodologies:

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen or another part of the precursor molecule can direct the stereochemical outcome of key bond-forming reactions, after which the auxiliary is removed. lincoln.ac.uk

Biocatalysis: Enzymes, particularly transaminases, are increasingly used for the asymmetric synthesis of chiral amines and subsequent cyclization into piperidines. nih.govrsc.orgacs.org This approach offers high enantioselectivity under mild reaction conditions. A hybrid bio-organocatalytic cascade, for instance, can use a transaminase to generate a cyclic imine intermediate in situ, which then undergoes an organocatalyzed Mannich reaction to yield 2-substituted piperidines. rsc.orgrsc.org

Asymmetric Catalysis: Transition metal catalysts (e.g., Iridium, Rhodium, Palladium) with chiral ligands are widely used for the asymmetric hydrogenation of substituted pyridinium (B92312) salts or other precursors to afford enantioenriched piperidines. nih.govresearchgate.net

Application of Advanced Organic Synthesis Techniques (e.g., Organocatalysis, Radical Chemistry, Organometallic Processes)

Modern synthetic chemistry provides powerful tools for constructing complex molecules like this compound.

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For piperidine synthesis, organocatalysts like proline can facilitate biomimetic Mannich reactions, where an aldehyde or ketone is activated via enamine formation to react with a cyclic imine, stereoselectively installing a substituent at the C2 position. rsc.orgacs.org This approach can create multiple stereocenters with high fidelity in a single step. acs.org

Radical Chemistry: Radical cyclization offers a complementary approach to ionic reactions for ring formation. rsc.org This method typically involves generating a radical on a linear precursor, which then attacks a double bond within the same molecule to form the piperidine ring. nih.govnih.gov For example, an aryl radical can be generated from an aryl halide using a photoredox catalyst, which then undergoes regioselective cyclization to construct complex spiropiperidines. nih.gov While powerful, controlling stereoselectivity in radical reactions can be challenging, though significant advances have been made. nih.govacs.org

Organometallic Processes: Organometallic reagents are fundamental to the synthesis of substituted piperidines. whiterose.ac.ukmt.com

Nucleophilic Addition: Grignard (organomagnesium) and organolithium reagents are commonly used to add carbon substituents to electrophilic precursors like cyclic imines or activated pyridines. rsc.orgyoutube.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling using organozinc reagents) are effective for forming C-C bonds to functionalize the piperidine scaffold. whiterose.ac.uk

Metal-Catalyzed Cyclizations: Transition metals like gold and palladium can catalyze the intramolecular amination of alkenes, providing a direct route to the piperidine core. nih.gov

Exploration of Structural Modifications for Enhanced Research Utility of this compound

While no specific research on the structural modification of this compound for enhanced research utility is documented in the searched literature, this is a standard practice in medicinal chemistry to probe biological systems and develop improved therapeutic agents.

Structure-Activity Relationship (SAR) Research in this compound Analogues for Investigating Target Specificity and Affinity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For local anesthetics based on the piperidine scaffold, SAR studies typically investigate modifications to three key structural components: the aromatic (lipophilic) group, the intermediate linker (often an ester or amide), and the tertiary amine (hydrophilic) group. researchgate.netnih.govpocketdentistry.com

Although SAR data for this compound are unavailable, general principles derived from related piperidine-based local anesthetics suggest the following:

Aromatic Moiety: Changes to the diphenylacetic acid portion of this compound would modulate its lipophilicity, which is critical for penetrating nerve membranes. The size and electronic properties of this group influence receptor binding and duration of action.

Ester Linker: The ester group is a key site for metabolism by esterase enzymes, which terminates the drug's action. Modifying this linker or replacing it with a more stable amide group can drastically alter the duration of anesthesia.

Structural Component Potential Modification Likely Impact on Activity
Aromatic GroupSubstitution on phenyl ringsAltered lipophilicity, receptor binding, potency
Ester LinkerReplacement with amideIncreased metabolic stability, longer duration of action
N-Methyl GroupVariation of alkyl chain lengthModified pKa and binding affinity
C2-SubstituentChange in steric bulkAltered fit in the receptor binding pocket

Design and Synthesis of Labeled this compound Probes for Research Applications (e.g., Fluorescent, Radioligand)

The development of labeled probes is essential for studying the interaction of a drug with its biological target. No fluorescent or radiolabeled probes derived from this compound have been reported. However, the general strategies for their creation are well-established.

Fluorescent Probes: A fluorescent probe of this compound would involve covalently attaching a fluorophore to a position on the molecule that does not disrupt its binding to the target ion channel. This allows for visualization of the drug's distribution in cells or tissues. researchgate.netnih.gov

Design Considerations: The fluorophore should be bright and photostable. The linker used to attach it must be carefully chosen to maintain the parent drug's pharmacological activity.

Synthetic Strategy: A common method involves synthesizing a this compound analogue with a reactive functional group (e.g., an amine or carboxylic acid) that can be easily conjugated to an activated fluorophore derivative (like an NHS ester or isothiocyanate).

Radioligands: A radioligand version of this compound would be used in binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). nih.govproquest.com This requires incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule. nih.govacs.org

Design Considerations: The labeling position must be chosen carefully. Labeling the N-methyl group with ¹¹C is a common strategy, as [¹¹C]methyl iodide is a readily available precursor. nih.gov The synthesis must be rapid due to the short half-life of the isotopes (¹¹C: ~20 min; ¹⁸F: ~110 min).

Synthetic Strategy: For ¹¹C-labeling, the N-desmethyl precursor of this compound would be synthesized and then reacted with [¹¹C]methyl iodide or [¹¹C]methyl triflate in the final step to produce the desired radioligand. nih.gov

Computational Chemistry and In Silico Approaches in this compound Synthetic Research

The synthesis of a novel chemical entity like this compound involves significant challenges, from designing an efficient reaction pathway to ensuring the final molecule interacts effectively with its biological target. Computational chemistry and in silico (computer-based) approaches have become indispensable tools for accelerating this process, reducing costs, and improving the probability of success. steeronresearch.comnih.gov These methods allow researchers to model and simulate chemical reactions and biological interactions at an atomic level, providing insights that are often difficult or impossible to obtain through experimentation alone. steeronresearch.commdpi.com

Predictive Modeling for Reaction Outcomes and Synthetic Pathway Optimization

For a hypothetical molecule like this compound, researchers would begin by designing several potential synthetic routes. Each step in these routes can be analyzed using predictive models. These models are trained on vast databases of known chemical reactions. arxiv.org By inputting the reactants, reagents, and conditions for a proposed step in the this compound synthesis, the model can predict the most likely product and its expected yield. arocjournal.comorientjchem.org

Quantitative Structure-Activity Relationship (QSAR) models, for example, build statistical relationships between the chemical structures of reactants and the outcomes of reactions. nih.govnih.govwikipedia.org This allows for the screening of various starting materials or catalysts to find those that maximize the yield of the desired Pinocaine precursor. deeporigin.comjfaulon.com More advanced neural network models can even predict complex, non-linear relationships between reaction inputs and outputs, offering higher accuracy. arocjournal.com

Table 1: Illustrative Predictive Model Output for a Key Step in a Hypothetical this compound Synthesis

This table conceptualizes the output from a machine learning model designed to predict the outcome of a crucial bond-forming reaction. The model compares different catalysts to determine the optimal choice for maximizing the yield of the desired this compound intermediate.

CatalystPredicted Yield (%)Predicted Purity (%)Confidence Score
Catalyst A (Palladium-based)85920.95
Catalyst B (Nickel-based)72880.91
Catalyst C (Copper-based)65850.88
Catalyst D (Uncatalyzed)15400.98

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Once a viable synthetic route for this compound is established, it is crucial to predict how the molecule will interact with its biological target. For local anesthetics, the primary target is typically a voltage-gated sodium (Nav) channel. mdpi.commedscape.com Blocking these channels prevents nerve impulse propagation, leading to a loss of sensation. medscape.com Molecular docking and molecular dynamics (MD) simulations are the primary in silico tools used for this purpose. nih.govspringermedizin.dealliedacademies.org

Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand (this compound) when bound to its receptor (the Nav channel). jhas-bwu.comnih.gov The process involves generating thousands of possible binding poses and using a scoring function to rank them based on their predicted binding affinity. nih.gov A high-ranking pose with a low binding energy score suggests a strong and stable interaction. thieme-connect.com This allows researchers to virtually screen different chemical derivatives of this compound to identify which modifications might enhance its binding to the target. nih.govspringermedizin.de

Following docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-receptor complex over time. nih.govacs.orgtandfonline.com While docking provides a static snapshot, MD simulations provide a movie at the atomic level, showing how the ligand and protein move and interact. mdpi.comdovepress.com These simulations can confirm the stability of a docking pose, reveal key amino acid interactions, and calculate a more accurate binding free energy. acs.orgacs.org Accelerated MD (aMD) techniques can simulate longer timescale events, such as the entire process of the ligand binding to the receptor. nih.govdovepress.com

These simulations are critical for the rational design of this compound derivatives. By understanding the precise molecular interactions that govern its binding, chemists can make targeted modifications to the molecule's structure to improve its potency and selectivity, potentially leading to a more effective anesthetic agent. mdpi.comnih.gov

Table 2: Conceptual Molecular Docking and Dynamics Data for this compound and Analogs

This table provides a hypothetical comparison of this compound and two designed analogs targeting a voltage-gated sodium channel. The data illustrates how computational tools can be used to evaluate and rank potential drug candidates based on their predicted binding characteristics.

CompoundDocking Score (kcal/mol)Key H-Bond Interactions (Residues)MD Simulation Stability (RMSD, Å)
This compound-8.5TYR-1771, ASN-4341.2
Analog 1 (Fluoro-Pinolcaine)-9.2TYR-1771, ASN-434, SER-17670.9
Analog 2 (Methyl-Pinolcaine)-7.8TYR-17712.5

Lower docking scores indicate stronger predicted binding. A lower Root-Mean-Square Deviation (RMSD) in MD simulations suggests a more stable binding pose.

Pharmacological Classification Systems and Mechanistic Research Frameworks for Pinolcaine

Pinolcaine within International Nonproprietary Name (INN) Frameworks: A Research Perspective

The International Nonproprietary Name (INN) system, coordinated by the World Health Organization (WHO), provides unique and universally recognized names for pharmaceutical substances. This system is crucial for clear identification, safe prescription, and effective communication among healthcare professionals and scientists globally ncats.ionih.gov. The use of INNs is common in research and clinical documentation, and their importance is growing with the expanded use of generic names nih.govhodoodo.commedkoo.com.

This compound has been included in lists of International Nonproprietary Names, notably appearing in WHO documents concerning the use of stems in INN selection hodoodo.commedkoo.com. These lists often group compounds with similar pharmacological or chemical properties through the use of common stems. This compound is listed among other compounds that are local anesthetics hodoodo.commedkoo.com.

Methodological Principles of Pharmaceutical Substance Nomenclature and Classification in Research

The INN system operates based on specific methodological principles designed to ensure that each pharmaceutical substance has a distinct name that is unlikely to be confused with other names, particularly trade names nih.gov. The selection and approval of INNs are undertaken by an expert committee of the WHO. The process involves evaluating proposed names against established rules and conventions.

A core element of the INN system is the use of stems, which are common syllables or letter sequences that indicate a shared feature among a group of substances, typically related to their pharmacological action, therapeutic use, or chemical structure ncats.io. This systematic approach aids in the classification and identification of new compounds within existing groups ncats.io. The INN system is intended for use in various contexts, including pharmacopoeias, labeling, drug regulation, and scientific literature nih.gov.

Evolution of INN Stems and Their Relevance to Chemical Classification Research

The INN nomenclature system has continuously evolved since its inception in the 1950s to accommodate scientific advancements in drug discovery and changing therapeutic landscapes ncats.io. Initially, some stems referred primarily to chemical moieties, but increasingly, stems are related to pharmacological targets or drug use. This evolution reflects the shift in drug discovery towards more targeted therapies.

The use of stems facilitates the recognition of substances with similar pharmacological activity or structure, thereby aiding in chemical classification research ncats.io. For example, the stem "-mab" was introduced for monoclonal antibodies, and a system of substems further describes their origin and target class. While the specific stem associated with this compound points towards its classification as a local anesthetic hodoodo.commedkoo.com, the broader evolution of INN stems highlights the system's adaptability in classifying diverse and increasingly complex pharmaceutical substances ncats.io.

Theoretical Frameworks for Pharmacological Action Classification Applied to Small Molecules

Classifying the pharmacological action of small molecules like this compound is fundamental to understanding their therapeutic potential and mechanisms. Various theoretical frameworks are employed in research for this purpose, often focusing on the interaction of the molecule with biological targets and the resulting cellular effects.

Classification Based on Molecular Target Engagement (e.g., Receptor Ligand Activity, Ion Channel Modulators)

One primary framework for classifying pharmacological action is based on molecular target engagement. This involves identifying the specific biological molecules, such as receptors, enzymes, or ion channels, with which a drug interacts. Small molecules can act as ligands that bind to receptors, either activating them (agonists) or blocking them (antagonists). They can also modulate the activity of ion channels, which are critical for regulating ion flow across cell membranes and play roles in processes like neurotransmission and heartbeat.

Research in this area aims to determine if a compound reaches and interacts with its intended target and the nature of that interaction. Techniques are used to study target engagement in cellular contexts, which are more complex than isolated systems. While this compound is identified as an anesthetic, and anesthetics often function by modulating ion channels, specific detailed research findings on the precise molecular targets and ligand activity of this compound were not found in the consulted literature.

Classification Based on Cellular Mechanism of Action in Preclinical Models

Another crucial theoretical framework involves classifying drugs based on their cellular mechanism of action, often investigated in preclinical models. This goes beyond the initial molecular interaction to understand the cascade of events within a cell that leads to the observed pharmacological effect. Cellular models, such as cell lines and primary cell cultures, are widely used in preclinical research to study the effects of compounds on cellular processes like proliferation, apoptosis, and signaling pathways.

Classification based on cellular mechanism can involve analyzing cellular responses over time and identifying patterns indicative of a particular mode of action. Preclinical models, including in vitro and in vivo systems, are essential for elucidating how a drug affects cellular function in a more complex biological environment. While this compound is recognized as an anesthetic, specific published research detailing its cellular mechanism of action or studies in preclinical models focusing on this aspect were not found in the provided search results.

Research into Drug-Related Problem (DRP) Classification Systems in Academic Settings and Their Application to Research Compounds

Research into Drug-Related Problem (DRP) classification systems is an important area in academic settings, focusing on identifying, categorizing, and preventing undesirable events or circumstances involving drug therapy that can interfere with desired health outcomes. Various classification systems for DRPs have been developed and are used in research, such as the Pharmaceutical Care Network Europe (PCNE) classification system.

These systems typically categorize problems (e.g., treatment effectiveness, treatment safety) and their underlying causes (e.g., inappropriate drug choice, dosing problems, drug interactions). They are valuable tools for researchers studying the nature, prevalence, and incidence of DRPs and evaluating the impact of pharmaceutical care interventions.

Preclinical Research Models and in Vitro Investigation Methodologies for Pinolcaine

Utilization of Isolated Cellular Systems for Pinolcaine Studies

Isolated cellular systems, including immortalized cell lines and primary cell cultures, are fundamental tools in preclinical research. They allow for controlled experiments to investigate the direct effects of a compound on specific cell types and biological processes.

Cell-Based Assays for Receptor Binding, Internalization, and Functional Response

Cell-based assays are widely used to assess the interaction of compounds with cellular targets, particularly receptors. These assays can provide valuable data on binding affinity, the rate and extent of receptor internalization, and the downstream functional consequences of ligand binding nih.govnih.govthermofisher.combmglabtech.comcreative-bioarray.com. For a compound like this compound, which may interact with various cellular components, including potentially ion channels or other membrane proteins, cell-based assays can help identify primary binding sites and characterize the nature of the interaction (e.g., agonist, antagonist, or modulator).

Receptor binding assays, often employing radiolabeled ligands, are used to quantify the binding of a compound to its putative receptor on the cell surface or within the cell creative-bioarray.comnih.govupenn.edu. These assays can determine binding kinetics (association and dissociation rates) and equilibrium binding parameters (affinity and receptor density). creative-bioarray.comnih.gov Cell-based assays can also monitor receptor internalization, a process where the receptor-ligand complex is endocytosed by the cell, which is a crucial aspect of receptor regulation and signaling creative-bioarray.com. Functional response assays measure the cellular outcome of receptor activation or inhibition, such as changes in intracellular calcium levels, enzyme activity, gene expression, or the activation of signaling pathways nih.govnih.govthermofisher.comprecisionformedicine.com.

Investigation of this compound Effects on Macrophage Biology and Receptor Expression In Vitro

Macrophages are key immune cells that play diverse roles in inflammation, tissue repair, and immune responses nih.govnih.govfrontiersin.org. In vitro studies using isolated macrophages or macrophage cell lines can investigate the effects of compounds on macrophage behavior, including activation state, cytokine production, phagocytosis, and the expression of various surface receptors nih.govnih.govfrontiersin.org.

Research indicates that macrophages express folate receptor beta (FRβ), which can be a source of false positives in certain imaging techniques due to the binding of some agents to FRβ on macrophages accumulated in non-malignant tissues researchgate.netnih.gov. While this finding relates to a different compound (pafolacianine), it highlights the importance of understanding compound interactions with macrophage receptors. Given that this compound is a chemical compound, its potential interactions with macrophage biology and receptor expression could be investigated using in vitro macrophage models. These studies could involve exposing macrophages to this compound and assessing changes in their phenotype, function, or receptor expression profiles using techniques such as flow cytometry, ELISA for cytokine secretion, or quantitative PCR for gene expression.

Tissue-Level Research Models for Investigating this compound Specificity and Distribution

Tissue-level models provide a more complex environment than isolated cells, preserving some of the native tissue architecture and cell-cell interactions. These models are valuable for assessing compound distribution, penetration, and effects within a more physiologically relevant context.

Organ Bath and Tissue Slice Studies for Modulatory Effects Research

Organ bath studies involve suspending isolated tissues (e.g., smooth muscle, blood vessels) in a bath containing physiological solution and measuring their responses to pharmacological agents. This technique is useful for studying the direct effects of compounds on tissue contractility or relaxation.

Tissue slice studies, particularly precision-cut tissue slices (PCTS), offer a method to maintain the structural and cellular complexity of an organ while allowing for in vitro manipulation and analysis nih.govnih.govprecisionary.commdpi.com. This approach is advantageous for studying the effects of compounds within their native microenvironment, including interactions with different cell types and the extracellular matrix nih.govmdpi.com. Tissue slices can be prepared from various organs and used to investigate a compound's distribution within the tissue, its metabolic fate, and its effects on specific cellular populations or functions nih.govnih.govprecisionary.commdpi.com. For this compound, tissue slice studies could be used to assess its penetration into different tissue types and its localized effects, potentially on nerve fibers or smooth muscle within the tissue.

Ex Vivo Research for Ligand-Receptor Interaction Analysis

Ex vivo research involves using tissues or cells that have been removed from a living organism and studied in a laboratory setting. This approach bridges the gap between in vitro and in vivo studies, allowing for investigations in a more complex biological context than simple cell cultures, while still offering more control than in vivo experiments.

For analyzing ligand-receptor interactions, ex vivo studies can involve incubating tissue samples with a labeled compound (e.g., radiolabeled this compound) to determine binding to receptors within the tissue nih.govupenn.edu. This can provide information on receptor density and affinity in a more native environment compared to recombinant systems. Ex vivo models can also be used to study the functional effects of a compound on tissue responses mediated by specific receptors.

Advanced In Vitro Electrophysiology Techniques for this compound's Ion Channel Research

Electrophysiology techniques are essential for studying the effects of compounds on ion channels, which are critical mediators of electrical signaling in excitable cells like neurons and muscle cells idw-online.defrontiersin.orgfz-juelich.denih.gov. Given that this compound is a local anesthetic ncats.io, its mechanism of action likely involves interactions with voltage-gated ion channels, particularly sodium channels, which are key targets for blocking nerve impulse transmission.

Patch clamp electrophysiology is a powerful technique that allows for the measurement of ion currents across cell membranes, providing detailed information about ion channel activity idw-online.defz-juelich.denih.gov. This can be performed on isolated cells or on cells within tissue slices nih.gov. By applying different voltage protocols and measuring the resulting currents, researchers can characterize the effects of this compound on ion channel gating, kinetics, and ion selectivity nih.gov. Automated patch clamp systems enable higher throughput screening of compounds for their effects on ion channels nanion.de.

Specific electrophysiological studies on this compound were not detailed in the provided search results. However, the application of techniques such as voltage clamp and current clamp on relevant cell types (e.g., neurons, cardiac myocytes) in the presence of this compound would be crucial for understanding its mechanism of action as a local anesthetic and its potential effects on other ion channels. These studies could quantify parameters such as the half-maximal inhibitory concentration (IC50) for blocking sodium channels, the voltage dependence of block, and any effects on other ion channel types (e.g., potassium or calcium channels) that could contribute to its pharmacological profile.

Future Directions and Emerging Research Avenues for Pinolcaine

Development of Pinolcaine Analogues as Specific Research Tools

Given this compound's interaction with FRβ, a key area for future research involves the rational design and synthesis of this compound analogues. These modified compounds could serve as valuable tools to specifically investigate FRβ and related cellular processes. The development of such analogues is a common strategy in chemical biology to create probes with enhanced specificity, altered binding affinities, or the incorporation of tags for visualization or capture.

Probes for FRβ Research and Cellular Pathway Elucidation

This compound analogues could be designed to act as specific probes for FRβ. By modifying the this compound structure, researchers might develop analogues with improved binding affinity or selectivity for FRβ over other related folate receptors or off-targets. These probes could be functionalized with fluorescent tags, radioactive isotopes, or affinity labels to visualize FRβ distribution in cells and tissues, quantify receptor expression levels, or isolate FRβ for downstream analysis. Such tools are crucial for elucidating the precise roles of FRβ in various cellular pathways, including its involvement in inflammatory responses and potential implications in certain malignancies where it is overexpressed on macrophages mdpi.comresearchgate.net. Understanding the cellular pathways modulated by FRβ could be significantly advanced by having highly specific chemical probes derived from the this compound scaffold. Chemical biology tools, including chemical probes, are widely used to investigate and manipulate biological systems and understand their underlying mechanisms nyas.orgepfl.ch.

Chemical Biology Tools for Investigating Diverse Cellular Mechanisms

Beyond direct FRβ targeting, this compound analogues could be engineered as broader chemical biology tools. By conjugating the this compound scaffold to other functional molecules, researchers might create bifunctional probes. For instance, a this compound-based PROTAC (Proteolysis Targeting Chimera) could theoretically be designed to recruit an E3 ligase to FRβ, leading to its targeted degradation and providing a method to study the cellular consequences of acute FRβ depletion. Similarly, conjugating this compound to click chemistry handles or other reactive groups could facilitate the study of protein-protein interactions involving FRβ or the identification of previously unknown binding partners. Chemical biology approaches are valuable for deciphering cell-cell communication mechanisms, labeling proteins in cellular contexts, and investigating downstream signaling pathways nih.gov. Tools capable of controlling protein proximity and visualizing interactions are being developed, highlighting the potential for small molecules like this compound derivatives to be adapted for such purposes institut-curie.org.

Advanced Methodologies for Investigating Off-Target Interactions and Polypharmacology in Research

This compound's reported binding to FRβ and its potential to cause false positives suggest the importance of thoroughly investigating its off-target interactions and polypharmacological profile in research settings mdpi.comresearchgate.net. Advanced methodologies are crucial for this. Computational approaches, such as in silico target prediction and molecular docking, can help identify potential off-targets based on this compound's chemical structure. frontiersin.orgnih.gov. Experimental techniques, including broad panel screening against a diverse set of receptors, enzymes, and transporters, as well as chemoproteomics approaches, can empirically map the interactions of this compound and its analogues within a complex biological system. Understanding the full spectrum of interactions is vital for interpreting results obtained using this compound as a research tool and for designing more specific analogues. Studying off-target interactions is a significant aspect of drug discovery and can be predicted using AI models frontiersin.orgnih.govnih.gov.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into various stages of chemical and biological research, offering powerful tools that could accelerate and enhance future studies on this compound and its analogues mdpi.comscielo.brnih.govabridge.comarxiv.org.

AI-Driven Prediction of Biological Activity and Selectivity Profiles

Automation of Synthetic Chemistry for this compound Derivatives

Ethical Considerations in Basic Preclinical Research on Receptor Ligands and Novel Chemical Entities

Basic preclinical research involving receptor ligands and novel chemical entities, such as the hypothetical compound this compound, is a critical stage in the scientific process, laying the groundwork for potential therapeutic development. This phase, however, is accompanied by significant ethical considerations that researchers must navigate responsibly. These considerations primarily revolve around the use of animal models, maintaining scientific integrity, and ensuring that the research conducted provides a robust and ethical foundation for any potential future studies in humans.

A central ethical concern in preclinical research is the use of animals. Many studies evaluating the potential efficacy, pharmacokinetics, and toxicology of novel chemical entities and receptor ligands necessitate in vivo experiments ijrpr.com. The ethical use of animals in research is guided by the principles of the 3Rs: Replacement (using non-animal methods whenever possible), Reduction (minimizing the number of animals used), and Refinement (minimizing pain, suffering, and distress) kosinmedj.org. Ethical review boards, such as Institutional Animal Care and Use Committees (IACUCs), play a crucial role in assessing research proposals to ensure adherence to these principles and verify the necessity and ethical defensibility of animal experiments kosinmedj.orgmdpi.com. The suffering of animals during toxicity testing, for instance, is a specific ethical concern that requires careful consideration and mitigation strategies ijrpr.com.

Maintaining scientific integrity is another paramount ethical consideration in preclinical research on receptor ligands and novel chemical entities. This includes ensuring transparent reporting, employing robust study designs, objectively analyzing data, and adhering to Good Laboratory Practices (GLP) nih.gov. A lack of rigor in preclinical study design and reporting can lead to publication bias, overestimation of treatment effects, and difficulties in replicating findings, which has significant ethical implications for subsequent research stages, including clinical trials nih.govnih.gov. Policies establishing standards for preclinical studies are crucial to address these concerns and build trust with stakeholders nih.govnih.gov. The potential for novel chemical entities to bind to multiple targets, not just the intended one, also raises ethical considerations regarding potential unforeseen side effects, emphasizing the need for thorough preclinical evaluation of target specificity and safety profiles ijrpr.com.

Furthermore, the ethical landscape of preclinical testing intersects with broader societal values concerning the relationship between animal research, human health, and technological advancements nih.gov. Public dialogue and communication are important for building confidence in the scientific process and addressing ethical questions surrounding animal experimentation nih.gov. Ensuring that preclinical studies support a well-grounded hypothesis and have a high probability of success is an ethical requirement before initiating clinical trials, as it helps to ensure that the potential benefits of the research outweigh the harms nih.gov. The challenges in translating findings from animal models to humans also highlight an ethical dimension, as results from animal studies may not always be predictive of outcomes in humans, contributing to high failure rates in clinical trials ijrpr.comnih.gov.

Q & A

Q. How can the PICOT framework guide the design of a clinical study evaluating Pinolcaine’s efficacy compared to traditional anesthetics?

  • Methodological Answer : The PICOT framework ensures specificity by structuring the study around:
  • Population : Define the patient cohort (e.g., adults undergoing minor surgery) .
  • Intervention : Specify this compound administration (e.g., dosage, route) .
  • Comparison : Use a control group (e.g., lidocaine) .
  • Outcome : Quantify primary endpoints (e.g., pain score reduction, onset time) .
  • Time : Set the evaluation period (e.g., 24 hours post-administration) .
    This framework clarifies hypotheses, refines literature search strategies, and aligns statistical analysis plans .

Table 1 : Example PICOT Structure for a this compound Efficacy Study

ComponentExample
PopulationAdults (18-65) undergoing dental extraction
Intervention2% this compound infiltration
Comparison2% Lidocaine infiltration
OutcomeVisual Analog Scale (VAS) pain score at 30 minutes
Time24-hour postoperative period

Q. What experimental protocols ensure reproducibility in preclinical studies of this compound’s pharmacokinetics?

  • Methodological Answer : Reproducibility requires:
  • Detailed Material Specifications : Purity, synthesis methods, and solvent details for this compound batches .
  • Standardized Procedures : Consistent administration routes (e.g., intravenous vs. topical) and sampling intervals .
  • Validation Techniques : Use HPLC-MS for plasma concentration measurements, with calibration curves and quality controls .
  • Data Transparency : Report animal models (species, weight), exclusion criteria, and environmental conditions (e.g., fasting state) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported efficacy outcomes of this compound across experimental models?

  • Methodological Answer : Contradictions may arise from:
  • Model Variability : Differences in animal species (e.g., rats vs. mice) or cell lines .
  • Dosage Heterogeneity : Inconsistent mg/kg ranges or administration frequencies .
  • Statistical Power : Small sample sizes leading to Type I/II errors .
    Mitigation strategies include:
  • Meta-Analysis : Pool data across studies to identify trends .
  • Sensitivity Analysis : Test how outcomes change with adjusted parameters (e.g., exclusion of outliers) .
  • Experimental Replication : Repeat key studies under standardized conditions .

Q. What strategies minimize confounding variables in comparative studies of this compound and lidocaine’s onset times?

  • Methodological Answer : Confounders (e.g., patient age, comorbidities) can be controlled via:
  • Randomization : Assign participants to this compound/lidocaine groups randomly .
  • Stratification : Subgroup analyses based on risk factors (e.g., BMI, metabolic rate) .
  • Blinding : Double-blind designs to reduce observer bias .
  • Statistical Adjustments : Use multivariate regression to account for covariates .

Table 2 : Common Confounders and Control Methods in Anesthetic Studies

ConfounderControl Strategy
AgeStratification by decade
ComorbiditiesExclusion criteria (e.g., renal impairment)
Observer BiasDouble-blind randomization
Environmental FactorsStandardized room temperature

Q. How can ethical considerations be integrated into clinical trials assessing this compound’s long-term safety?

  • Methodological Answer : Ethical rigor involves:
  • Informed Consent : Clear communication of risks (e.g., neurotoxicity) and benefits .
  • Risk-Benefit Analysis : Prioritize studies with clinical relevance (e.g., chronic pain populations) .
  • IRB Oversight : Adhere to protocols for adverse event reporting and interim analyses .
  • Equitable Recruitment : Avoid exclusion of vulnerable populations without justification .

Methodological Tools and Frameworks

  • PICOT vs. FINER Criteria : While PICOT structures the research question, FINER evaluates its feasibility, novelty, and relevance .
  • Data Analysis Pipelines : Use tools like R or Python for dose-response modeling, with open-access code to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.